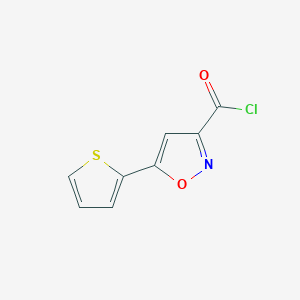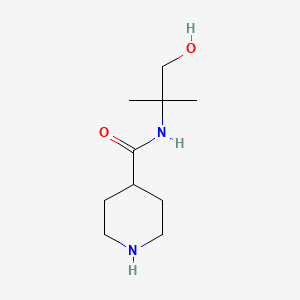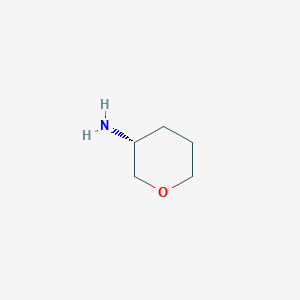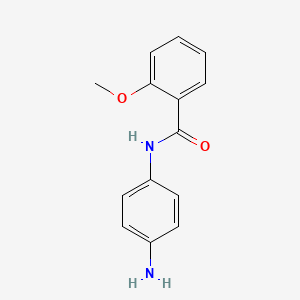![molecular formula C9H13NO B1313040 3-[(Etilamino)metil]fenol CAS No. 91239-98-4](/img/structure/B1313040.png)
3-[(Etilamino)metil]fenol
Descripción general
Descripción
“3-[(Ethylamino)methyl]phenol” is a phenolic compound with an aminoethyl substituent attached to the aromatic ring. It is a very viscous deep orange liquid .
Molecular Structure Analysis
The molecular formula of “3-[(Ethylamino)methyl]phenol” is C9H13NO . The InChI (IUPAC International Chemical Identifier) is InChI=1S/C9H13NO/c1-2-10-7-8-4-3-5-9(11)6-8/h3-6,10-11H,2,7H2,1H3 . The Canonical SMILES (Simplified Molecular Input Line Entry System) is CCNCC1=CC(=CC=C1)O .
Chemical Reactions Analysis
Phenols, including “3-[(Ethylamino)methyl]phenol”, are known to undergo various chemical reactions. They are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Phenols don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon. Instead, oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .
Physical and Chemical Properties Analysis
The molecular weight of “3-[(Ethylamino)methyl]phenol” is 151.21 g/mol . The XLogP3, which is a measure of the compound’s lipophilicity, is 1.1 . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are 151.099714038 g/mol . The topological polar surface area of the compound is 32.3 Ų .
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Rodol
3-[(Etilamino)metil]fenol: se utiliza en la síntesis de derivados de rodol . El rodol es un tinte fluorescente que encuentra aplicaciones en tinción biológica y como reactivo en química analítica. El compuesto experimenta una reacción de condensación con ácido 2-(2,4-dihidroxibenzoil)benzoico para formar rodol, lo cual es significativo para el etiquetado fluorescente en química de bioconjugación.
Investigación Farmacológica
En farmacología, se exploran los derivados de compuestos fenólicos como el This compound por sus posibles efectos terapéuticos . Estos compuestos se estudian por sus propiedades anticancerígenas, donde pueden actuar como inhibidores o activadores de ciertas vías biológicas, contribuyendo al desarrollo de nuevos tratamientos contra el cáncer.
Aplicaciones en Ciencia de Materiales
Las propiedades del compuesto son de interés en ciencia de materiales, particularmente en el desarrollo de nuevos materiales con características ópticas o electrónicas específicas . Su estructura molecular y estabilidad bajo diversas condiciones lo convierten en un candidato para crear materiales novedosos con las propiedades deseadas.
Ciencia Ambiental
En ciencia ambiental, se investigan los compuestos fenólicos por su papel en los procesos de biorremediación . Su interacción con contaminantes ambientales y su potencial para degradar o transformar sustancias nocivas es un área clave de investigación.
Técnicas de Química Analítica
This compound: puede utilizarse en el desarrollo de nuevos métodos analíticos para la detección y cuantificación de especies químicas . Su reactividad y capacidad para formar complejos con otras moléculas pueden aprovecharse en el diseño de ensayos analíticos sensibles y selectivos.
Papel Bioquímico en la Prevención de Enfermedades
La investigación en bioquímica se centra en el papel de los compuestos fenólicos en la prevención de enfermedades relacionadas con el estrés oxidativo . Se estudian las propiedades antioxidantes de tales compuestos, incluyendo el This compound, por su potencial para mitigar los efectos de las especies reactivas de oxígeno en las células, lo que puede conducir a diversas enfermedades crónicas.
Agricultura y Protección de Cultivos
En agricultura, existe interés en utilizar compuestos fenólicos para desarrollar pesticidas naturales o potenciadores del crecimiento . Las propiedades bioactivas de estos compuestos pueden proporcionar una alternativa ecológica a los productos químicos tradicionales utilizados en la protección de cultivos y la mejora del rendimiento.
Industria Alimentaria y Nutrición
Finalmente, la industria alimentaria investiga el uso de compuestos fenólicos como conservantes naturales o potenciadores del sabor . Su impacto en la calidad de los alimentos, la vida útil y el valor nutricional es un área significativa de investigación, con el objetivo de mejorar los productos alimenticios y promover los beneficios para la salud.
Safety and Hazards
Mecanismo De Acción
Target of Action
As a phenolic compound, it may interact with various proteins and enzymes in the body .
Mode of Action
Phenolic compounds, in general, are known to interact with biological systems in a variety of ways, including acting as antioxidants, enzyme inhibitors, and signaling molecules .
Biochemical Pathways
Phenolic compounds, including 3-[(Ethylamino)methyl]phenol, are biosynthetically formed by way of either the shikimic acid pathway or the malonate/acetate pathway, also known as the polyketide pathway . The exact biochemical pathways affected by 3-[(Ethylamino)m
Análisis Bioquímico
Biochemical Properties
3-[(Ethylamino)methyl]phenol plays a significant role in biochemical reactions, particularly in the synthesis of rhodol through a condensation reaction with 2-(2,4-dihydroxybenzoyl)benzoic acid . This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with oxidizing agents, which can affect its stability and reactivity. The nature of these interactions is primarily based on the compound’s ability to donate or accept electrons, thereby participating in redox reactions.
Cellular Effects
The effects of 3-[(Ethylamino)methyl]phenol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause skin and eye irritation, indicating its potential impact on cellular membranes and signaling pathways involved in inflammatory responses . Additionally, its interaction with respiratory pathways suggests that it may influence cellular respiration and energy production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(Ethylamino)methyl]phenol change over time. The compound is stable under recommended storage conditions but can degrade when exposed to oxidizing agents . Long-term studies have shown that it can cause persistent changes in cellular function, including prolonged irritation and respiratory effects. These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Propiedades
IUPAC Name |
3-(ethylaminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-10-7-8-4-3-5-9(11)6-8/h3-6,10-11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMYKIYLRIVICV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434807 | |
| Record name | 3-[(ethylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91239-98-4 | |
| Record name | 3-[(ethylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(Ethylamino)methyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1312971.png)




![4-[(2-Methoxy-5-methylphenyl)sulfonyl]piperazin-1-ium](/img/structure/B1312990.png)




